Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a brominated carboxylic acid derivative in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a different nitrogen arrangement.
Pyrazine: A simpler analog without the fused imidazole ring.
Pyridazine: Contains a second nitrogen atom in a different position.
Uniqueness: Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized. This makes it a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-6(9)2-10-3-7(12)11-5/h2-4H,1H3 |
InChI Key |
ZIQBBPPTDBGTAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=CC2=N1)Br |
Origin of Product |
United States |
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